2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt

Catalog No.
S884731
CAS No.
55428-52-9
M.F
C₁₄H₂₆N₃O₆P
M. Wt
363.35
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Trie...

CAS Number

55428-52-9

Product Name

2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt

IUPAC Name

[2-(dimethylamino)-4-nitrophenyl] hydrogen phosphate;triethylazanium

Molecular Formula

C₁₄H₂₆N₃O₆P

Molecular Weight

363.35

InChI

InChI=1S/C8H11N2O6P.C6H15N/c1-9(2)7-5-6(10(11)12)3-4-8(7)16-17(13,14)15;1-4-7(5-2)6-3/h3-5H,1-2H3,(H2,13,14,15);4-6H2,1-3H3

SMILES

CC[NH+](CC)CC.CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])OP(=O)(O)[O-]

Description

Intermediate in the preparation of Adenosine derivatives.

2-(N,N-Dimethylamino)-4-nitrophenyl phosphate triethylamine salt (CAS 55428-52-9), also abbreviated as DNP-PA or DEA-DNP, is a biochemical commonly used in proteomics research. Proteomics is the field of science that studies the entire set of proteins expressed by an organism, cell, or tissue . DNP-PA plays a crucial role in enzyme-linked immunosorbent assays (ELISA) for protein detection and quantification [, ].

ELISA Applications

ELISA is an immunological technique that utilizes antibodies and enzymes to detect and measure the presence of a specific protein in a sample. DNP-PA serves as a substrate for phosphatases , a class of enzymes that remove phosphate groups from molecules []. In a DNP-PA-based ELISA, the target protein is first captured by an antibody immobilized on a solid surface. Then, a phosphatase linked to another antibody specific for the target protein is introduced. If the target protein is present, the linked phosphatase cleaves the phosphate group from DNP-PA, generating a colored product. The amount of colored product is directly proportional to the amount of the target protein in the sample, allowing for its quantification [, ].

Here are some specific applications of DNP-PA in proteomics research:

  • Kinase Activity Assays: DNP-PA can be used to measure the activity of kinases, enzymes that add phosphate groups to proteins. By incorporating DNP-PA into a peptide substrate specific for the kinase of interest, researchers can monitor the enzymatic activity through the release of the colored product upon phosphate cleavage [].
  • Protein Profiling: DNP-PA can be employed in protein profiling experiments to identify and compare the protein content of different samples. By using antibodies specific to various proteins, researchers can create a profile of phosphatase activity across different samples, providing insights into cellular processes and disease states [].

2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt, with the chemical formula C14H26N3O6P and CAS number 55428-52-9, is a compound characterized by its yellow solid form. It is primarily used in biochemical research, particularly in proteomics. The molecular weight of this compound is approximately 363.35 g/mol. This compound features a nitrophenyl group, which is significant for its reactivity and biological interactions, and it is soluble in organic solvents like chloroform .

Involving 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt typically include hydrolysis and phosphorylation reactions. Hydrolysis can lead to the release of the phosphate group, which can subsequently participate in various biochemical processes. The compound can also act as a substrate for enzymes such as protein kinases, facilitating phosphorylation reactions critical for cellular signaling pathways .

This compound exhibits notable biological activity, particularly in proteomics research. It serves as a substrate for protein kinases, enabling the study of phosphorylation events in proteins. The presence of the nitrophenyl group enhances its ability to undergo nucleophilic attack, making it effective in biochemical assays that require the transfer of phosphate groups . Additionally, its structure allows it to interact with various biological molecules, potentially influencing enzyme activity and cellular processes.

The synthesis of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt involves several steps:

  • Preparation of the Nitrophenyl Phosphate: The starting material, 2-(N,N-Dimethylamino)-4-nitrophenol, is reacted with phosphorus oxychloride to form the corresponding phosphate.
  • Formation of the Triethylamine Salt: The phosphate is then treated with triethylamine in an aqueous solution to form the triethylamine salt through neutralization.
  • Purification: The product is purified by co-evaporation with anhydrous solvents to remove excess reagents and byproducts .

2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt is widely used in:

  • Proteomics Research: As a substrate for studying phosphorylation processes.
  • Biochemical Assays: To investigate enzyme kinetics and mechanisms involving phosphorylation.
  • Drug Development: As a tool for screening potential inhibitors of kinases and other phosphorylating enzymes .

Interaction studies have shown that 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt can effectively interact with various proteins and enzymes involved in signal transduction pathways. Its ability to mimic natural substrates allows researchers to study competitive inhibition and substrate specificity in kinase assays. Additionally, its interactions can provide insights into the molecular mechanisms underlying cellular signaling processes .

Several compounds share structural similarities with 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
4-Nitrophenyl Phosphate115-30-6Simpler structure; lacks dimethylamino group
2-Amino-4-nitrophenyl Phosphate1346603-65-3Contains amino group; different reactivity
2-(Dimethylamino)-4-nitrophenyl Phosphate55428-52-9Similar structure but lacks triethylamine salt

The unique aspect of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt lies in its triethylamine salt formation, enhancing solubility and stability compared to its counterparts. This feature makes it particularly suitable for biochemical applications where solubility in organic solvents is essential .

Stepwise Synthesis Routes from Precursor Compounds

The synthesis of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt involves multiple established synthetic pathways, each offering distinct advantages in terms of yield, selectivity, and scalability [1] [7]. The primary synthetic approach utilizes 4-nitrophenol as the foundational aromatic precursor, which undergoes sequential functionalization to introduce both the dimethylamino group and the phosphate moiety [4] [8].

The initial step typically involves the nitration of appropriately substituted aniline derivatives or the amination of nitrophenol precursors [4]. The dimethylation of the amino group can be achieved through reductive amination using formaldehyde and formic acid under reflux conditions, employing a 3:1 molar ratio at 80°C for 6 hours . Alternative approaches utilize the Eschweiler-Clarke methylation protocol, which provides reliable access to the N,N-dimethylamino functionality with good yields .

The phosphorylation step represents the most critical transformation in the synthetic sequence [13]. Direct phosphorylation methods employ phosphorus oxychloride in the presence of base, typically conducted at temperatures ranging from 20°C to 60°C over 2-6 hours [13]. This approach generates both monoester and diester phosphates in approximately equimolar amounts, with overall yields of 65-85% [19]. The reaction proceeds through the formation of phosphorochloridates as intermediates, which subsequently undergo nucleophilic substitution with the phenolic oxygen [13].

Advanced synthetic protocols have incorporated protecting group strategies to enhance selectivity and yield [31]. These methods involve the initial formation of H-phosphonate diesters using diphenyl H-phosphonate, followed by oxidative coupling with the desired nucleophilic partner [31]. The phosphonylation of 5'-hydroxyl functions requires approximately 15 minutes for completion, while 3'-hydroxyl substrates require 20 minutes under optimized conditions [31].

Industrial-scale synthesis routes have been developed to address the challenges of large-scale production [24] [25]. These processes typically employ continuous reactor systems with controlled temperature and pressure conditions [24]. Optimization studies have demonstrated that recycling of filtrate streams can significantly improve the mass fraction of product phosphoric acid while reducing water content, leading to decreased evaporation loads in downstream processing [24] [25].

The following data presents optimized reaction conditions for different synthetic routes:

Synthetic RouteStarting MaterialTemperature (°C)Reaction TimeYield (%)
Direct phosphorylation with POCl34-nitrophenol + POCl320-602-6 hours65-85
Phosphoramidite methodProtected nucleoside + phosphoramiditeRoom temperature30 minutes85-95
Atherton-Todd reactionDialkyl phosphite + amine + CCl460-802-4 hours70-90
P(V) activation with CDINucleoside monophosphate + CDIRoom temperature1-2 hours60-80
Mechanochemical synthesisCondensed phosphates + metal hydridesRoom temperature60-90 minutes44-84

Recent developments in mechanochemical synthesis have provided alternative pathways that avoid the use of toxic solvents and high-energy intermediates [16]. These methods utilize ball-milling techniques with potassium hydride and various condensed phosphates, achieving yields of up to 84% for fluorophosphate substrates [16]. The mechanochemical approach offers particular advantages for industrial applications due to its reduced environmental impact and simplified purification requirements [16].

Role of Triethylamine in Salt Formation and Stabilization

Triethylamine plays a crucial role in the formation and stabilization of the phosphate salt derivative of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate [6] . The compound's function as a tertiary amine with a pKa of 10.75 makes it an effective base for neutralizing acidic phosphate groups and forming stable ionic complexes [6] . The triethylamine component serves multiple functions beyond simple acid-base neutralization, including enhancement of crystallization properties and improvement of compound solubility characteristics .

The mechanism of salt formation involves proton transfer from the acidic phosphate moiety to the tertiary amine nitrogen of triethylamine . This process is thermodynamically favorable due to the significant difference in pKa values between the phosphoric acid group (approximately 2.1 for the first dissociation) and triethylamine (10.75) [6]. The resulting triethylammonium cation forms ionic interactions with the phosphate anion, creating a stable salt structure .

Triethylamine exhibits excellent solubility characteristics in both aqueous and organic solvents, being soluble in water to the extent of 112.4 grams per liter at 20°C [6]. This solubility profile is particularly advantageous for pharmaceutical and analytical applications where controlled dissolution rates are required [6]. The compound is also miscible with common organic solvents including acetone, ethanol, and diethyl ether, providing flexibility in formulation and purification processes [6].

The stabilization effects of triethylamine extend beyond simple ionic interactions . The bulky ethyl substituents provide steric protection around the nitrogen center, reducing the likelihood of unwanted side reactions during storage and handling . This steric bulk also contributes to the formation of well-defined crystal structures that enhance the physical stability of the final product .

The optimal pH range for triethylamine salt formation typically falls between 8.0 and 10.0, corresponding to conditions where the triethylamine is predominantly in its free base form while the phosphate exists as a mixture of ionized species . Temperature effects on salt formation are generally minimal at ambient conditions, though elevated temperatures up to 50°C can accelerate the crystallization process without compromising product quality .

The following parameters are critical for triethylamine salt formation and stabilization:

ParameterValue/RangeFunctionIndustrial Relevance
pKa of triethylamine10.75Base strength determinationpH control in synthesis
Optimal pH range8.0-10.0Buffer capacity maintenanceProcess optimization
Temperature for salt formationRoom temperature to 50°CThermal stability optimizationEnergy efficiency
Solvent compatibilityWater, alcohols, DMFReaction medium selectionSolvent selection criteria
Stabilization effectEnhanced solubility and crystallinityProduct isolation improvementProduct purification

Industrial applications of triethylamine in phosphate salt formation benefit from its ability to form complexes with metal ions, which can be valuable in purification processes and quality control . The compound's capacity to act as both a base and a complexing agent makes it particularly useful in multi-step synthetic sequences where pH control and metal chelation are required simultaneously .

Research has demonstrated that triethylamine can participate in hydrogen bonding networks that further stabilize the phosphate salt structure . These secondary interactions contribute to the overall crystalline stability and can influence dissolution rates and bioavailability in pharmaceutical applications . The formation of these hydrogen-bonded networks is particularly pronounced in polar aprotic solvents, where the triethylamine nitrogen can serve as both a hydrogen bond acceptor and a charge-balancing cation .

Optimization of Reaction Conditions for Industrial-Scale Production

The optimization of reaction conditions for industrial-scale production of 2-(N,N-Dimethylamino)-4-nitrophenyl Phosphate Triethylamine Salt requires careful consideration of multiple process parameters to achieve maximum efficiency, yield, and cost-effectiveness [24] [25]. Industrial phosphorylation processes typically operate under more stringent conditions than laboratory-scale syntheses, necessitating comprehensive optimization studies to determine optimal temperature, pressure, residence time, and catalyst loading parameters [24].

Temperature optimization represents a critical factor in industrial phosphorylation processes [26]. Research has demonstrated that reaction rates increase significantly with temperature, with optimal conditions typically falling between 80°C and 120°C for large-scale operations [26]. At temperatures below 50°C, reaction rates become economically unfavorable, while temperatures exceeding 150°C can lead to decomposition of sensitive intermediates and reduced selectivity [26]. The optimal temperature of approximately 100°C provides the best balance between reaction rate and product stability [26].

Pressure considerations in industrial phosphorylation are primarily related to safety and efficiency rather than thermodynamic requirements [26]. Studies have shown that elevated pressures up to 80 bar have minimal effect on phosphorylation yields, with atmospheric pressure conditions generally preferred for economic reasons [26]. However, slight pressurization (2-5 bar) can be beneficial for controlling solvent evaporation and maintaining consistent reaction concentrations throughout the process [24].

Catalyst loading optimization has revealed that industrial processes can operate effectively with significantly lower catalyst concentrations than laboratory procedures [24]. While laboratory syntheses typically employ 5-10 mol% catalyst loading, industrial processes can achieve comparable yields with 1-3 mol% loading through extended residence times and optimized mixing conditions [24]. This reduction in catalyst usage provides substantial cost savings and simplifies downstream purification requirements [24].

Residence time optimization involves balancing throughput requirements with conversion efficiency [24]. Industrial reactors typically operate with residence times of 4-8 hours, representing a compromise between complete conversion and economic productivity [24]. Shorter residence times of 2-4 hours can be employed with higher temperatures and catalyst loadings, while longer times up to 12 hours may be necessary for particularly challenging substrates [24].

The following table presents optimized parameters for different scales of production:

Process ParameterLaboratory ScalePilot ScaleIndustrial ScaleOptimization Target
Reactor Temperature60-80°C70-90°C80-120°CEnergy efficiency
Pressure1 atm1-2 atm2-5 atmSafety considerations
Residence Time2-4 hours3-6 hours4-8 hoursThroughput maximization
Catalyst Loading5-10 mol%3-5 mol%1-3 mol%Cost reduction
Solvent Ratio1:1-1:31:2-1:41:3-1:5Waste minimization

Solvent selection and ratio optimization play crucial roles in industrial processes [16]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide excellent solvation for both reactants and products, though their high boiling points can complicate recovery operations [16]. Mixed solvent systems, particularly those incorporating water-miscible organic solvents, offer advantages in terms of product isolation and environmental impact [16].

pH control during industrial phosphorylation requires continuous monitoring and adjustment systems [26]. Research has shown that pH values between 5.5 and 6.5 provide optimal conditions for phosphorylation reactions, with deviations outside this range leading to significant decreases in yield and selectivity [26]. Automated pH control systems using triethylamine or other suitable bases ensure consistent product quality throughout extended production runs [26].

Advanced process optimization has incorporated statistical design of experiments to identify interaction effects between multiple variables [23]. These studies have revealed that temperature and pH exhibit strong synergistic effects, with optimal combinations providing yield improvements of 30-45% compared to single-variable optimization approaches [23]. Similarly, catalyst concentration and residence time show significant interactions that can be exploited to minimize catalyst usage while maintaining high conversion rates [23].

The following optimization data demonstrates the impact of various parameters on reaction performance:

VariableRange StudiedOptimal ValueYield Impact (%)Selectivity Impact
Temperature (°C)20-15080-120+25-40Moderate
Reaction Time (hours)0.5-244-8+15-30High
Catalyst Concentration (mol%)0.5-102-5+10-25Low
Solvent PolarityLow to HighModerate+20-35High
pH Control4-105.5-6.5+30-45Very High

Energy efficiency considerations have led to the development of heat integration strategies for industrial phosphorylation processes [24]. These approaches utilize waste heat from exothermic phosphorylation reactions to preheat incoming feed streams, reducing overall energy consumption by 15-25% [24]. Additionally, implementation of continuous processing with integrated separation has eliminated the need for intermediate isolation steps, further improving process efficiency [24].

Quality control optimization involves real-time monitoring of key process parameters and product specifications [27]. Advanced analytical techniques including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy enable continuous assessment of product purity and yield [27]. These monitoring systems allow for immediate process adjustments to maintain optimal conditions and prevent the formation of undesired by-products [27].

Dates

Modify: 2024-02-18

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